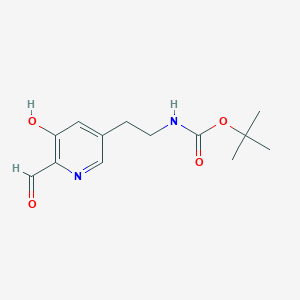![molecular formula C11H19ClNO3P B14858143 [1-[(Phenylmethyl)amino]ethyl]-phosphonic acid dimethyl ester hydrochloride](/img/structure/B14858143.png)
[1-[(Phenylmethyl)amino]ethyl]-phosphonic acid dimethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound MFCD31010209 is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable compound in various scientific fields. The compound’s detailed chemical name and structure are essential for understanding its behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD31010209 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of reactions.
Reaction Conditions: These reactions are carried out under specific conditions, including temperature, pressure, and the presence of catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound MFCD31010209 involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors to carry out the chemical reactions.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound MFCD31010209 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can vary widely, showcasing the compound’s versatility in chemical transformations.
Scientific Research Applications
Compound MFCD31010209 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of compound MFCD31010209 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Compound A: Shares a similar molecular structure but differs in specific functional groups.
Compound B: Has comparable reactivity but varies in its biological activity.
Compound C: Exhibits similar chemical properties but is used in different applications.
Uniqueness: Compound MFCD31010209 is unique due to its specific combination of chemical properties, reactivity, and applications. Its distinct molecular structure sets it apart from other similar compounds, making it valuable in various scientific and industrial contexts.
Properties
Molecular Formula |
C11H19ClNO3P |
|---|---|
Molecular Weight |
279.70 g/mol |
IUPAC Name |
N-benzyl-1-dimethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C11H18NO3P.ClH/c1-10(16(13,14-2)15-3)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,9H2,1-3H3;1H |
InChI Key |
RDMPJZJJLFTTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(NCC1=CC=CC=C1)P(=O)(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


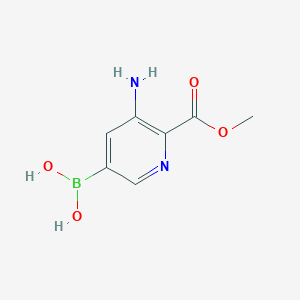
![2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14858065.png)
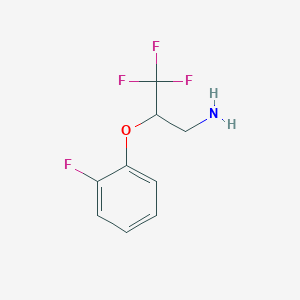
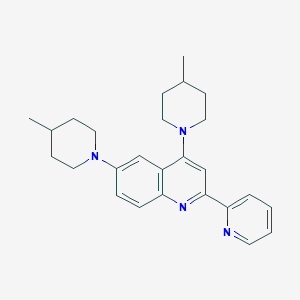
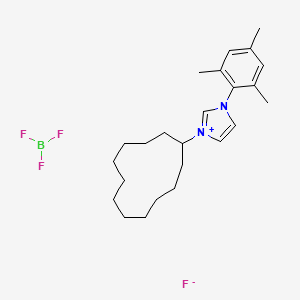
![1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14858079.png)
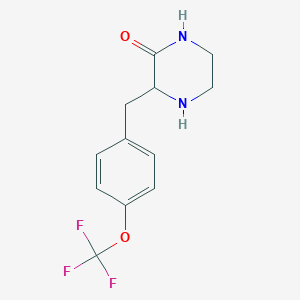
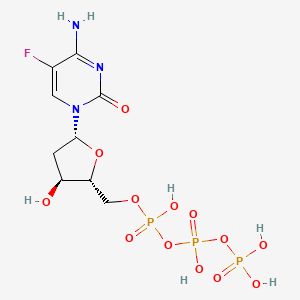
![3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B14858101.png)
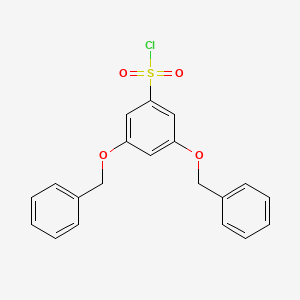
![8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858111.png)
